molecular formula C7H16N2 B3314265 Heptanimidamide CAS No. 95093-94-0

Heptanimidamide

Cat. No.: B3314265
CAS No.: 95093-94-0
M. Wt: 128.22 g/mol
InChI Key: KLBRPIROFDXFMB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanimidamide can be synthesized through several methods. One common approach involves the reaction of heptanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the reduction of heptanamide using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Heptanimidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptanoic acid under specific conditions using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form heptanamine using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: Heptanamine.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Heptanimidamide primarily targets the enzyme limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis. This enzyme plays a crucial role in the metabolism of limonene, a common compound in citrus oils. By modulating this enzyme, this compound can impact various biochemical processes, including the breakdown and utilization of limonene.

Comparison with Similar Compounds

    Heptanamide: Similar in structure but lacks the amidine group.

    Pentamidine: An antifungal agent with a different mechanism of action but similar amidine functionality.

    Heptanoic Acid: The oxidized form of heptanimidamide.

Uniqueness: this compound is unique due to its specific amidine group, which imparts distinct chemical reactivity and biological activity. Its ability to modulate specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research .

Properties

IUPAC Name

heptanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRPIROFDXFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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